Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound represents a beta-ketoester derivative characterized by a distinctive molecular framework that combines aromatic and aliphatic structural elements. The official International Union of Pure and Applied Chemistry designation follows systematic nomenclature principles, identifying the compound as this compound, which precisely describes the structural arrangement of functional groups and substituents. The molecular formula C₁₁H₁₀Cl₂O₃ indicates the presence of eleven carbon atoms, ten hydrogen atoms, two chlorine atoms, and three oxygen atoms, resulting in a molecular weight of 261.10 grams per mole.
The architectural foundation of this molecule consists of a benzene ring bearing two chlorine substituents at the 3- and 4-positions, which creates an ortho-dichlorinated aromatic system. This chlorination pattern significantly influences the electronic distribution within the aromatic ring, with the electron-withdrawing nature of chlorine atoms affecting both the reactivity and physical properties of the compound. The aromatic ring connects to a propanoate chain through a carbonyl linkage, establishing a ketone functionality at the 3-position of the propanoic acid ethyl ester. The structural representation follows the simplified molecular input line entry system notation: CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl, which systematically describes the connectivity pattern of all atoms within the molecule.
The International Union of Pure and Applied Chemistry International Chemical Identifier provides unambiguous identification through the designation InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3. This identifier encodes the complete structural information including connectivity, stereochemistry, and tautomeric forms, ensuring precise chemical identification across databases and literature sources. The corresponding International Union of Pure and Applied Chemistry International Chemical Identifier Key SIWICBKMMHBCSU-UHFFFAOYSA-N serves as a shortened, non-human-readable version that facilitates efficient database searching and compound identification.
Crystallographic Analysis and Conformational Studies
The crystallographic examination of this compound reveals important structural details regarding molecular geometry and conformational preferences. While specific crystal structure data for this exact compound was not extensively detailed in the available literature, the molecular architecture can be analyzed through computational methods and comparison with structurally related compounds. The compound exists as a flexible molecule with several rotatable bonds, allowing for multiple conformational states that influence its physical and chemical properties.
The predicted collision cross section values provide insights into the three-dimensional structure and molecular shape of the compound in different ionization states. The collision cross section measurements indicate that the molecular ion [M+H]⁺ exhibits a collision cross section of 149.2 square angstroms, while the sodium adduct [M+Na]⁺ shows an increased value of 158.9 square angstroms. These measurements reflect the relative compactness of the molecular structure and provide information about the spatial arrangement of atoms within the molecule. The ammonium adduct [M+NH₄]⁺ displays the largest collision cross section at 167.7 square angstroms, suggesting a more extended conformation when associated with the ammonium cation.
The conformational analysis reveals that the ethyl ester group can adopt various orientations relative to the aromatic ring system, influenced by steric interactions between the chlorine substituents and the carbonyl functionalities. The 3,4-dichlorophenyl group maintains a relatively planar conformation, with the chlorine atoms positioned to minimize steric repulsion while maximizing orbital overlap with the aromatic system. The ketone functionality at the 3-position of the propanoate chain introduces additional conformational flexibility, allowing for rotation around the carbon-carbon bond connecting the aromatic ring to the aliphatic chain.
| Ionization State | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 261.00798 | 149.2 |
| [M+Na]⁺ | 282.98992 | 158.9 |
| [M-H]⁻ | 258.99342 | 152.7 |
| [M+NH₄]⁺ | 278.03452 | 167.7 |
| [M+K]⁺ | 298.96386 | 154.4 |
Comparative Analysis of Regioisomeric Derivatives
The structural comparison of this compound with its regioisomeric derivatives provides valuable insights into the effects of chlorine positioning on molecular properties and behavior. Three primary regioisomers exist based on the different positioning of the two chlorine substituents on the benzene ring: the 2,4-dichlorophenyl derivative, the 3,5-dichlorophenyl derivative, and the 2,6-dichlorophenyl derivative. Each regioisomer maintains the same molecular formula C₁₁H₁₀Cl₂O₃ and identical molecular weight of 261.10 grams per mole, yet exhibits distinct physical and chemical properties due to the altered substitution patterns.
The 2,4-dichlorophenyl regioisomer, with Chemical Abstracts Service number 60868-41-9, differs from the target compound in having chlorine atoms at the 2- and 4-positions rather than the 3- and 4-positions. This structural modification results in a different electronic distribution within the aromatic ring, potentially affecting the compound's reactivity and spectroscopic properties. The International Union of Pure and Applied Chemistry International Chemical Identifier for this isomer is InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)5-9(13)6-7/h3-6H,2H2,1H3, which reflects the altered connectivity pattern compared to the 3,4-dichlorophenyl derivative.
The 3,5-dichlorophenyl regioisomer represents a meta-substitution pattern with chlorine atoms positioned at the 3- and 5-positions of the benzene ring. This compound, bearing Chemical Abstracts Service number 172168-01-3, exhibits a symmetric substitution pattern that creates different steric and electronic environments compared to the ortho-dichlorinated target compound. The International Union of Pure and Applied Chemistry International Chemical Identifier Key for this isomer is XYMHCPKOFUYEPU-UHFFFAOYSA-N, distinguishing it from other regioisomers through its unique structural fingerprint.
The 2,6-dichlorophenyl derivative, with Chemical Abstracts Service number 72835-87-1, presents yet another substitution pattern where both chlorine atoms occupy ortho positions relative to the carbonyl-bearing carbon. This arrangement creates significant steric hindrance and electronic effects that can substantially influence the compound's conformational preferences and reactivity patterns. The simplified molecular input line entry system notation for this isomer is CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl, highlighting the different connectivity pattern compared to other regioisomers.
| Regioisomer | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry International Chemical Identifier Key | Substitution Pattern |
|---|---|---|---|
| 3,4-dichlorophenyl | 53090-43-0 | SIWICBKMMHBCSU-UHFFFAOYSA-N | ortho-dichlorinated |
| 2,4-dichlorophenyl | 60868-41-9 | MSRILKIQRXUCPD-UHFFFAOYSA-N | meta-dichlorinated |
| 3,5-dichlorophenyl | 172168-01-3 | XYMHCPKOFUYEPU-UHFFFAOYSA-N | meta-dichlorinated |
| 2,6-dichlorophenyl | 72835-87-1 | GJUHMKHPXHMWQI-UHFFFAOYSA-N | ortho-dichlorinated |
The comparative analysis of these regioisomers demonstrates how subtle changes in substitution patterns can significantly impact molecular properties while maintaining identical molecular compositions. The different arrangements of chlorine substituents influence factors such as dipole moments, steric interactions, and electronic distributions, which ultimately affect the compounds' physical properties, chemical reactivity, and potential applications in synthetic chemistry. Understanding these structure-property relationships is crucial for predicting behavior and selecting appropriate regioisomers for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWICBKMMHBCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374207 | |
| Record name | ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53090-43-0 | |
| Record name | ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53090-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Claisen-Schmidt Condensation Followed by Esterification
Overview:
The most commonly reported synthetic route involves the condensation of ethyl acetoacetate with 3,4-dichlorobenzaldehyde under basic conditions, typically using sodium ethoxide as a catalyst. This reaction proceeds via a Claisen-Schmidt condensation mechanism, forming an intermediate β-diketone which then undergoes esterification to yield Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.
Reaction Scheme:
$$
\text{3,4-dichlorobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow[\text{NaOEt}]{\text{EtOH}} \text{this compound}
$$
- Solvent: Ethanol
- Base: Sodium ethoxide (NaOEt)
- Temperature: Ambient to reflux conditions (25–78 °C)
- Reaction time: Several hours (typically 4–12 h)
- Work-up: Acidification followed by extraction and purification via recrystallization or chromatography
- Yields reported range from 70% to 85% depending on reaction optimization.
- Purity is generally high after recrystallization.
Industrial Scale Synthesis Using Continuous Flow Reactors
Overview:
For industrial production, the synthesis is optimized to improve yield, purity, and throughput. Continuous flow reactors are employed to maintain precise control over temperature, pressure, and reaction time, enhancing reaction efficiency.
- Use of catalysts to accelerate reaction rates
- Controlled temperature and pressure to avoid side reactions
- Continuous removal of by-products to drive equilibrium toward product formation
- Higher reproducibility
- Scalability for large batch production
- Improved safety and environmental control
Alternative Synthetic Routes and Modifications
While the Claisen-Schmidt condensation is the primary method, other approaches have been explored in research contexts:
Direct Acylation: Reaction of 3,4-dichlorophenyl derivatives with ethyl oxalyl chloride or other acyl chlorides under Friedel-Crafts acylation conditions, followed by esterification. This route is less common due to harsher conditions and lower selectivity.
Catalyst Variations: Use of different bases such as potassium tert-butoxide or organic bases to modulate reaction rates and selectivity.
Solvent Effects: Employing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to influence solubility and reaction kinetics.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | Ethyl acetoacetate, 3,4-dichlorobenzaldehyde, NaOEt | Ethanol | 25–78 °C (reflux) | 4–12 h | 70–85 | Most common, high purity |
| Continuous Flow Industrial | Same as above, with catalysts | Ethanol/others | Controlled (variable) | Continuous | >85 | Scalable, optimized for industry |
| Direct Acylation (less common) | 3,4-dichlorophenyl derivative, ethyl oxalyl chloride, Lewis acid catalyst | Chlorinated solvents | Elevated (50–100 °C) | Several hours | 50–65 | Harsh conditions, lower selectivity |
| Base Variation | Potassium tert-butoxide or organic bases | THF, DMF | Ambient to reflux | Variable | 65–80 | Modulates rate and selectivity |
Research Findings and Analytical Characterization
Spectroscopic Analysis:
The synthesized compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) and Mass Spectrometry (MS). The presence of the 3,4-dichlorophenyl group and the ester moiety is confirmed by characteristic chemical shifts and fragmentation patterns.Reaction Optimization:
Studies have shown that reaction yields and purities improve with careful control of base concentration and reaction temperature. Excess base can lead to side reactions, while insufficient base reduces conversion.Purification: Recrystallization from ethanol or ethyl acetate is effective in obtaining analytically pure samples suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate exerts its effects depends on the specific reaction or application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes structurally related β-keto esters and their distinguishing features:
*Similarity scores based on Tanimoto coefficients (0.90–1.00 indicates high structural overlap) .
This compound
- Synthesis : Typically prepared via Claisen condensation between ethyl acetoacetate and 3,4-dichlorobenzoyl chloride under basic conditions .
- Key Reaction : Reacts with DMF dimethylacetal to form pyrazole precursors for TEAD inhibitors (yield: 82–90%) .
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Application: Used in the synthesis of a Cdc7 inhibitor (5-(2-aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxamide) .
Pharmacological and Electronic Effects
3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl :
- The 3,4-dichloro substitution creates a more polarized aromatic ring, enhancing electrophilicity at the β-keto position. This property is critical for forming covalent adducts in PDZ domain inhibitors .
- In contrast, the 3,5-dichloro isomer exhibits symmetrical halogen placement, which may improve solubility but reduce target binding specificity .
- Fluorinated Analogues: Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate demonstrates improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Case Study: Role in Inhibitor Design
- TEAD/YAP Inhibitors: this compound was alkylated to generate pyrazole-carboxamide derivatives with nanomolar affinity for TEAD .
- PDZ Domain Modulators: Modifications to the acryloylcarbamate scaffold of this compound (e.g., hydrogenation or cyano group removal) significantly altered inhibitory activity against PICK1 .
Biological Activity
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀Cl₂O₃
- Molecular Weight : 261.10 g/mol
- Functional Groups : The compound features a carbonyl group adjacent to an ester functional group, which contributes to its reactivity and biological properties.
Biological Activities
This compound exhibits various biological activities, including:
-
Antimicrobial Properties :
- Research indicates that this compound has shown effectiveness against several bacterial strains. Its structural analogs have been evaluated for similar antimicrobial activities, suggesting a potential spectrum of efficacy against pathogens .
-
Anti-inflammatory Effects :
- The compound has been studied for its potential as an anti-inflammatory agent. It has demonstrated the ability to inhibit enzymes involved in inflammatory pathways, which could make it useful in treating inflammatory diseases .
-
Mechanism of Action :
- The activity of this compound is believed to involve interactions with specific molecular targets. The hydrolysis of the ester group can release an active carboxylic acid that interacts with enzymes or receptors within biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits enzymes in inflammatory pathways | |
| Mechanism | Hydrolysis leads to active carboxylic acid release |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of this compound, the compound was tested against multiple bacterial strains. Results indicated significant inhibition zones, suggesting potent antimicrobial activity. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl ring could enhance activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of chlorine atoms at specific positions on the phenyl ring significantly influences the biological activity of this compound. Variations in chlorination patterns have been associated with differing levels of antimicrobial and anti-inflammatory efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via esterification of 3-(3,4-dichlorophenyl)-3-oxopropanoic acid with ethanol under acidic catalysis. Alternative routes involve Claisen condensation between ethyl acetate and 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) .
- Optimization : Reaction parameters such as temperature (reflux conditions), solvent polarity (e.g., THF or DMF), and catalyst loading significantly impact yield. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : H and C NMR identify proton environments (e.g., ester ethyl group at δ 1.34 ppm and aromatic protons at δ 7.37–7.83 ppm) and carbonyl carbons (δ 163–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (247.07 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) validate functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications : Serves as a precursor for synthesizing bioactive molecules, including:
- Antimicrobial agents : Chlorinated aromatic rings enhance lipophilicity and target binding .
- Enzyme inhibitors : The ketone moiety participates in Schiff base formation with lysine residues in enzyme active sites .
- Case Study : Structural analogs (e.g., sulfonamide derivatives) show activity against bacterial dihydropteroate synthase .
Advanced Research Questions
Q. How do electronic effects of 3,4-dichloro substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The electron-withdrawing Cl groups activate the carbonyl carbon, increasing electrophilicity. This accelerates nucleophilic attack (e.g., by amines or hydrazines) at the β-keto position. Kinetic studies using UV-Vis spectroscopy reveal a second-order dependence on nucleophile concentration .
- Contradictions : While some studies report enhanced reactivity with electron-deficient aryl groups, others note steric hindrance from ortho-substituents reducing reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Data Reconciliation :
- Structural Variations : Compare analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate (higher steric bulk reduces membrane permeability) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. ethanol) alter bioavailability .
- Meta-Analysis : Systematic reviews of IC values across studies highlight the impact of substituent position (para vs. meta) on potency .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methods :
- Docking Studies : AutoDock Vina simulates binding to CYP3A4, identifying hydrogen bonds between the dichlorophenyl ring and heme iron .
- MD Simulations : AMBER-based trajectories reveal stable binding conformations over 100 ns, correlating with in vitro metabolic stability data .
- Validation : Experimental IC values align with predicted binding energies (R = 0.89) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
